5-bromo-3-nitroquinolin-4-ol

Antimicrobial resistance Efflux pump inhibition Staphylococcus aureus

Inconsistent bromine substitution patterns compromise SAR reproducibility in quinoline-based drug discovery. 5-Bromo-3-nitroquinolin-4-ol (CAS 723283-90-7) eliminates this variable with unambiguous C5-bromo/C3-nitro regiochemistry, validated across 8 pharmaceutical patents. - NorA efflux pump IC50 = 6.7 µM against S. aureus, enabling direct SAR expansion from a quantifiable baseline. - C5-Br serves as a universal handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling, supporting library diversification without scaffold redesign. - Standardized 95% purity with lot-specific CoA ensures consistent reactivity in nucleophilic aromatic substitution and Pd-catalyzed transformations.

Molecular Formula C9H5BrN2O3
Molecular Weight 269.05 g/mol
CAS No. 723283-90-7
Cat. No. B6259206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-nitroquinolin-4-ol
CAS723283-90-7
Molecular FormulaC9H5BrN2O3
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=O)C(=CN2)[N+](=O)[O-]
InChIInChI=1S/C9H5BrN2O3/c10-5-2-1-3-6-8(5)9(13)7(4-11-6)12(14)15/h1-4H,(H,11,13)
InChIKeyNWRGJCHLYXOMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-nitroquinolin-4-ol Technical Profile


5-Bromo-3-nitroquinolin-4-ol (CAS 723283-90-7) is a disubstituted quinoline derivative with molecular formula C9H5BrN2O3 and molecular weight 269.05 g/mol . It features a bromine atom at the C5 position and a nitro group at the C3 position on the quinolin-4-ol core scaffold. This compound serves primarily as a synthetic intermediate and research tool in medicinal chemistry programs, with documented applications in antimicrobial agent development and as a building block for constructing more complex quinoline-based pharmacophores . The compound has been cited in eight patent documents, indicating industrial and commercial relevance in pharmaceutical development pipelines [1].

Synthetic intermediate for quinoline-based pharmacophore construction
Reported NorA efflux pump engagement supports antimicrobial resistance research
Patent-cited building block for medicinal chemistry and derivative library synthesis

Why 5-Bromo-3-nitroquinolin-4-ol Cannot Be Replaced


The quinolin-4-ol scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to substituent position and identity. Substitution with bromine at the C5 position fundamentally alters the electronic distribution and steric profile compared to unsubstituted 3-nitroquinolin-4-ol (CAS 50332-66-6) or alternative halogen-substituted analogs [1]. Photoelectron spectroscopy studies on substituted quinolines demonstrate that different substituents produce quantifiable energy shifts in nitrogen lone pair ionization energies, which correlate with pKa values and medicinal activity [2]. The bromine atom at C5 provides a synthetically versatile handle for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions that is absent in non-halogenated analogs. Furthermore, the specific 5-bromo-3-nitro substitution pattern imparts distinct biological target engagement profiles compared to regioisomers such as 6-bromo-5-nitroquinoline, as evidenced by differential antiproliferative activities across cancer cell lines [3]. Consequently, procurement specifications must precisely match the required substitution pattern to ensure reproducible experimental outcomes.

Unsubstituted 3-nitroquinolin-4-ol
Lacks C5 bromine synthetic handle and reported NorA inhibitory activity; SAR profile may not transfer.
Regioisomeric 6-bromo-5-nitroquinoline
Different substitution pattern yields antiproliferative activity, not efflux pump inhibition; target engagement context may shift.
Non-halogenated quinoline analogs
Absence of bromine eliminates key derivatization handle; electronic and steric properties diverge, potentially altering reactivity and biological readout.

5-Bromo-3-nitroquinolin-4-ol Evidence vs Comparators


NorA Efflux Pump Inhibition vs Unsubstituted Analog

5-Bromo-3-nitroquinolin-4-ol demonstrates measurable inhibition of the NorA efflux pump in Staphylococcus aureus, a validated target for combating antimicrobial resistance. The compound exhibits an IC50 value of 6.70 × 10³ nM (6.7 µM) against NorA in S. aureus 1199B assessed by ethidium bromide efflux reduction [1]. In contrast, the unsubstituted parent scaffold 3-nitroquinolin-4-ol (CAS 50332-66-6) shows no reported NorA inhibitory activity in publicly accessible databases, and structurally distinct quinoline derivatives such as 6-bromo-5-nitroquinoline demonstrate antiproliferative activity but lack documented efflux pump engagement [2]. The C5 bromine substitution appears critical for NorA target interaction.

NorA Efflux Pump Inhibition
Head-to-head
IC50 6.70 × 10³ nM (6.7 µM) vs unsubstituted parent: no reported activity
Supports NorA target engagement context for antimicrobial resistance research.
S. aureus 1199B; EtBr efflux assay; 20 min incubation
Antimicrobial resistance Efflux pump inhibition Staphylococcus aureus

Patent-Based Synthetic Utility vs Parent Scaffold

5-Bromo-3-nitroquinolin-4-ol appears in eight patent documents according to PubChemLite database records, indicating substantial industrial and commercial development interest [1]. This patent count exceeds that of the unsubstituted parent 3-nitroquinolin-4-ol (CAS 50332-66-6), for which publicly indexed patent citations are sparse and primarily relate to general quinoline synthetic methodologies rather than specific therapeutic applications. The bromine substituent at C5 provides a reactive handle for palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and further functional group interconversions, positioning this compound as a preferred building block for generating diverse derivative libraries in patent-protected chemical space.

Patent Citation Footprint
Class-level
8 patent documents citing compound
Indicates industrial relevance in pharmaceutical development pipelines.
PubChemLite query; literature count: 0
Medicinal chemistry Patent landscape Synthetic intermediate

C5 Bromine as a Versatile Synthetic Handle

The bromine atom at the C5 position of 5-bromo-3-nitroquinolin-4-ol serves as a synthetically versatile leaving group amenable to nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions . This contrasts with non-halogenated 3-nitroquinolin-4-ol (CAS 50332-66-6), which lacks a readily displaceable group for further derivatization . Additionally, the C5 bromine position differs from alternative halogenated regioisomers such as 6-bromo-5-nitroquinoline, which exhibits antiproliferative activity against HT29, HeLa, and C6 cancer cell lines but lacks the 3-nitro-4-ol pharmacophore arrangement present in the target compound [1]. The distinct substitution pattern of 5-bromo-3-nitroquinolin-4-ol enables orthogonal synthetic transformations that are inaccessible with non-brominated or differently substituted analogs.

C5 Bromine Synthetic Handle
Class-level
Bromine at C5 enables SNAr and cross-coupling; non-halogenated analog lacks displaceable group
Supports diversification in derivative library synthesis.
Reactivity inferred from quinoline SAR
Organic synthesis Cross-coupling reactions Building block

Nitroquinoline Class Antimicrobial Activity

While direct MIC data for 5-bromo-3-nitroquinolin-4-ol against specific pathogens is not publicly available, structurally related nitroquinoline derivatives demonstrate potent antibacterial activity against clinically relevant strains. Nitroquinoline derivative 5 exhibited an MIC of 302.8 µM (54.99 µg/mL) against Neisseria gonorrhoeae, while derivative 8 showed an MIC of 193.23 µM (49.99 µg/mL), both substantially lower (more potent) than the first-line standard drug ceftriaxone at 450.79 ± 1.8 µM (249.99 µg/mL) [1]. The presence of both bromine and nitro substituents on the quinoline scaffold is associated with enhanced antimicrobial activity through mechanisms including bacterial gyrase inhibition and membrane disruption . The 5-bromo-3-nitro substitution pattern on 5-bromo-3-nitroquinolin-4-ol positions it within this active nitroquinoline class, suggesting potential antimicrobial utility warranting further investigation.

Nitroquinoline Class Antimicrobial Activity
Class-level
Class members: MIC 193–303 µM against N. gonorrhoeae
Supports exploration as antimicrobial scaffold in screening studies.
Alamar blue assay; class-level inference; direct compound data not available
Antibacterial Neisseria gonorrhoeae MIC

5-Bromo-3-nitroquinolin-4-ol Application Scenarios


NorA Efflux Pump Inhibitor Development

5-Bromo-3-nitroquinolin-4-ol is optimally deployed in research programs investigating efflux pump inhibition as a strategy to combat antimicrobial resistance in Staphylococcus aureus. The compound's documented IC50 of 6.7 µM against the NorA efflux pump provides a quantifiable starting point for structure-activity relationship optimization [1]. Researchers should prioritize this compound over non-halogenated 3-nitroquinolin-4-ol scaffolds, which lack documented efflux pump inhibitory activity. This application is particularly relevant for programs addressing multidrug-resistant S. aureus infections where efflux-mediated drug tolerance compromises existing antibiotic efficacy.

Diversifiable Building Block for Derivative Libraries

The C5 bromine substituent on 5-bromo-3-nitroquinolin-4-ol serves as a reactive handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This synthetic versatility, combined with the compound's presence in eight patent documents [2], positions it as a preferred intermediate for generating proprietary quinoline-based compound libraries. Medicinal chemistry teams should select this brominated derivative over non-halogenated 3-nitroquinolin-4-ol when downstream diversification via C5 modification is a program objective.

Lead Optimization for Drug-Resistant Bacteria

Nitroquinoline derivatives as a structural class demonstrate potent antibacterial activity against clinically significant pathogens, including Neisseria gonorrhoeae with MIC values substantially lower than first-line ceftriaxone (derivative 8: 193.23 µM vs. ceftriaxone: 450.79 µM) [1]. The 5-bromo-3-nitro substitution pattern on the target compound aligns with the structural features associated with this enhanced potency, including putative mechanisms involving bacterial gyrase inhibition [2]. 5-Bromo-3-nitroquinolin-4-ol is therefore appropriate as a scaffold for lead optimization campaigns targeting drug-resistant Gram-negative and Gram-positive bacterial infections.

Halogen-Substituted Quinoline Functionalization

The specific 5-bromo-3-nitro substitution pattern provides a distinct electronic and steric environment for exploring regioselective functionalization reactions on the quinoline core. Photoelectron spectroscopy studies confirm that different substituents on quinoline derivatives produce quantifiable shifts in nitrogen lone pair ionization energies, which correlate with pKa values and medicinal activity [1]. 5-Bromo-3-nitroquinolin-4-ol serves as an informative model substrate for developing and optimizing synthetic methodologies applicable to halogenated heteroaromatic systems, with the bromine atom enabling subsequent cross-coupling validation of successful C-H functionalization or directed metalation protocols.

Application
Selection Property
Validation Focus
Antimicrobial resistance research (efflux pump)
NorA inhibitory activity context
EtBr efflux assay cross-validation
Derivative library synthesis
C5 bromine synthetic handle
Cross-coupling reaction verification
Antimicrobial scaffold development
Nitroquinoline class antimicrobial context
MIC profiling against target pathogens
Regioselective functionalization methodology
Distinct 5-bromo-3-nitro substitution pattern
Reaction scope and cross-coupling validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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